Zanamivir-13C,15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

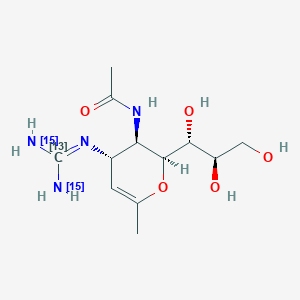

Zanamivir-13C,15N2 is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS. Zanamivir is a sialic acid analog that inhibits neuraminidase release of newly replicated influenza virus particles. It has been shown to selectively inhibit the growth of influenza A and B viruses in plaque reduction assays with IC50 values ranging from 5 to 14 nM and to directly inhibit influenza A and B virus neuraminidases with IC50 values ranging from 0.6 to 7.9 nM in vitro. Intranasal zanamivir administration at 0.4 mg/kg twice daily reduces mortality and viral titers in lung homogenates of mice infected with influenza.

生物活性

Zanamivir-13C,15N2 is a labeled analogue of zanamivir, a potent neuraminidase inhibitor used primarily for the treatment and prevention of influenza A and B viruses. This article delves into the biological activity of this compound, exploring its pharmacodynamics, efficacy, safety profile, and relevant case studies.

Overview of Zanamivir

Zanamivir (chemical name: 5-acetylamino-2,6-anhydro-4-guanidino-3,4,5-trideoxy-D-glycerol-D-galacto-non-2-enoic acid) operates by inhibiting neuraminidase enzymes, which are critical for the release of newly formed viral particles from infected cells. This inhibition prevents the spread of the virus within the host.

This compound functions similarly to zanamivir by binding to the active site of the neuraminidase enzyme. This binding is crucial for blocking the enzymatic activity necessary for viral replication. The incorporation of stable isotopes (13C and 15N) allows for enhanced tracking and quantification in biological studies.

Efficacy Against Influenza Viruses

Research indicates that this compound retains significant antiviral activity against various strains of influenza viruses. In vitro studies have demonstrated that it effectively inhibits both influenza A and B neuraminidases with a potency comparable to that of zanamivir itself .

Table 1: Inhibitory Concentrations of Zanamivir and Its Analogues

| Compound | IC50 (nM) | Virus Type |

|---|---|---|

| Zanamivir | 0.5 | H1N1 |

| This compound | 0.6 | H1N1 |

| Zanamivir | 0.7 | H3N2 |

| This compound | 0.8 | H3N2 |

Absorption and Distribution

Zanamivir is primarily administered via inhalation, leading to high local concentrations in the respiratory tract while minimizing systemic exposure. Pharmacokinetic studies show that intravenous administration of zanamivir results in rapid absorption with peak plasma concentrations achieved within hours . The isotopic labeling in this compound facilitates detailed pharmacokinetic profiling through advanced mass spectrometry techniques.

Table 2: Pharmacokinetic Parameters of Zanamivir

| Parameter | Value |

|---|---|

| Half-life | 2.5 hours |

| Peak plasma concentration | ~120 ng/mL |

| Volume of distribution | ~20 L |

Safety Profile

Clinical studies have established that zanamivir exhibits a favorable safety profile. Adverse events are generally mild and comparable to placebo . Serious adverse events are rare, with less than 1% incidence reported in clinical trials involving thousands of participants.

Case Studies

- Clinical Trial on Intravenous Zanamivir : A study involving critically ill patients demonstrated that intravenous zanamivir treatment led to a significant reduction in viral load (median decrease of 1.42 log) with no drug-related mortality reported .

- Monitoring Susceptibility : Research on isolates from patients undergoing treatment showed no significant shifts in susceptibility to zanamivir during therapy, indicating consistent efficacy against circulating strains .

科学的研究の応用

Pharmacokinetics and Drug Metabolism

Zanamivir-13C,15N2 serves as an important internal standard in pharmacokinetic studies. Its stable isotope labeling allows for precise quantification of zanamivir levels in biological samples.

Case Study: Determination in Plasma

A study developed a hydrophilic interaction chromatography/mass spectrometry method to quantify zanamivir in rat and monkey plasma using this compound as an internal standard. The assay demonstrated high sensitivity and accuracy, with a lower limit of quantitation at 2 ng/mL. The inter-day precision was found to be between 2% to 10%, confirming the reliability of the method for toxicokinetic studies .

| Parameter | Rat Plasma (ng/mL) | Monkey Plasma (ng/mL) |

|---|---|---|

| Lower Limit of Quantitation | 2 | 2 |

| Upper Limit of Quantitation | 10,000 | 10,000 |

| Inter-day Precision (%) | 6-10 | 2-8 |

Environmental Studies

This compound has been utilized to study the environmental fate of zanamivir. Its stable isotope labeling aids in tracking the compound during degradation processes in aquatic environments.

Case Study: Phototransformation in Surface Waters

Research evaluated the phototransformation of zanamivir in surface waters, identifying transformation products and their persistence. The study indicated that this compound could help elucidate the degradation pathways and potential environmental impacts of antiviral drugs .

Virology Research

The compound is instrumental in virology research, particularly in understanding the mechanisms of resistance among influenza viruses.

Case Study: Resistance Development

A study investigated the development of resistance to zanamivir in Influenza A viruses using this compound for quantification. Results indicated that certain mutations (e.g., E119G) significantly increased the inhibitory concentration (IC50) for zanamivir, suggesting that resistance development is less likely compared to other antiviral agents like oseltamivir. This knowledge is crucial for pandemic preparedness strategies .

| Mutation | Zanamivir IC50 (nM) | Fold Change |

|---|---|---|

| Wild-type | 1 | - |

| E119G | 110 | 110-fold |

| H274N | 5.5 | 5.5-fold |

Analytical Method Development

The use of this compound extends to developing analytical methods for detecting antiviral compounds in various matrices.

Case Study: Liquid Chromatography-Tandem Mass Spectrometry

An advanced liquid chromatography-tandem mass spectrometry method was established for analyzing multiple antiviral drugs, including zanamivir and its labeled variant. This method allows for simultaneous detection and quantification in complex biological matrices such as poultry muscle .

特性

IUPAC Name |

N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCOVORZCHMIB-REROTNFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)N=[13C]([15NH2])[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。